3-(4-Phenylpiperazin-1-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenylpiperazin-1-yl)piperidine-2,6-dione is a compound that features a piperidine ring and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperazin-1-yl)piperidine-2,6-dione typically involves the reaction of piperidine derivatives with phenylpiperazine. One common method is the reductive amination of piperidine-2,6-dione with 4-phenylpiperazine under suitable conditions, such as the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylpiperazin-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Phenylpiperazin-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs for neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione
- 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione
Uniqueness
3-(4-Phenylpiperazin-1-yl)piperidine-2,6-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring and a phenylpiperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-(4-phenylpiperazin-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H19N3O2/c19-14-7-6-13(15(20)16-14)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,19,20) |
InChI Key |
LUDCTORIFAEQRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.